molecular formula C13H12Cl2N2O3S2 B2430266 ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476641-49-3

ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2430266
CAS No.: 476641-49-3
M. Wt: 379.27
InChI Key: YRSKCYFJGHEYLI-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both thiophene and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

ethyl 2-(2,5-dichlorothiophene-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S2/c1-4-20-12(19)9-6(2)17(3)13(22-9)16-11(18)7-5-8(14)21-10(7)15/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSKCYFJGHEYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=C(SC(=C2)Cl)Cl)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps :

    Formation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved by chlorination of thiophene-3-carboxylic acid using chlorine gas in the presence of a catalyst.

    Conversion to acid chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.

    Formation of thiazole ring: The acid chloride is reacted with 3,4-dimethylthiazole in the presence of a base to form the desired thiazole derivative.

    Esterification: Finally, the thiazole derivative is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Chemical Reactions Analysis

ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene or thiazole derivatives.

    Substitution: The chlorine atoms in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming various substituted derivatives.

Scientific Research Applications

ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as :

    Methyl 2,5-dichlorothiophene-3-carboxylate: This compound lacks the thiazole ring and ester group, making it less versatile in terms of biological activity.

    3-Acetyl-2,5-dichlorothiophene: This compound has an acetyl group instead of the thiazole ring, which may alter its chemical reactivity and biological properties.

The unique combination of thiophene and thiazole rings, along with the presence of chlorine atoms and ester groups, makes this compound a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex heterocyclic compound notable for its diverse biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a dichlorothiophene moiety, which contributes to its unique biological properties. The presence of chlorine atoms and an ester group enhances its reactivity and potential for biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets in various biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest it may influence cellular pathways related to antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing thiophene and thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been studied for its anticancer potential. Investigations into its effects on cancer cell lines have revealed that it may induce apoptosis (programmed cell death) and inhibit cell proliferation. The specific pathways involved in these processes are still being elucidated but are thought to include modulation of key signaling molecules involved in cancer progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies suggest that it may reduce inflammation markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

Study Focus Findings
Study 1Antimicrobial EfficacyShowed inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels in macrophage models by 30%.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes:

  • Formation of 2,5-Dichlorothiophene : Chlorination of thiophene derivatives.
  • Thiazole Ring Formation : Reaction with 3,4-dimethylthiazole.
  • Esterification : Final esterification step with ethanol.

Q & A

Q. What are the key synthetic methodologies for preparing ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step reactions:

  • Cyanoacetylation : Reacting a thiazole precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) with a cyanoacetylating agent like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Knoevenagel Condensation : Using substituted benzaldehydes in the presence of piperidine and acetic acid to generate the (E)-configured imine bond. Solvents like toluene are critical for controlling reaction kinetics .
  • Purification : Recrystallization with ethanol or alcohol-water mixtures to achieve >90% purity .

Q. How is the structural identity of this compound confirmed in academic research?

A combination of spectroscopic and crystallographic methods is employed:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl groups at 3,4-thiazole positions and dichlorothiophene integration) .
  • X-ray Crystallography : Resolves the (E)-configuration of the imine bond and hydrogen-bonding networks (e.g., N–H···O/S interactions in crystal packing) .

Q. Which functional groups dictate the compound’s reactivity in further derivatization?

  • Thiazole Ring : The 2,3-dihydrothiazole moiety acts as a nucleophilic site for alkylation or acylation .
  • Dichlorothiophene Carbonyl Group : Electrophilic at the carbonyl carbon, enabling condensation reactions .
  • Ethyl Ester : Hydrolyzable to carboxylic acid for prodrug development or coordination chemistry .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

Methodologies include:

  • In Vitro Assays : Antioxidant activity via DPPH radical scavenging; anti-inflammatory activity via COX-2 inhibition assays .
  • Enzyme Inhibition Studies : Targeting enzymes like acetylcholinesterase (for neurodegenerative applications) using spectrophotometric methods .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Q. How should contradictory spectral data be resolved during structural characterization?

  • Cross-Validation : Compare NMR/IR data with computational models (DFT calculations) .
  • Crystallographic Refinement : Use single-crystal X-ray data to resolve ambiguities in bond configurations (e.g., distinguishing E/Z isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .

Q. What strategies optimize synthetic yields of this compound?

  • Catalyst Screening : Piperidine or triethylamine enhances condensation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing?

  • X-ray Analysis : Reveals intermolecular N–H···O and O–H···S hydrogen bonds, forming supramolecular assemblies (e.g., hexameric clusters with methanol co-crystals) .
  • Thermal Stability : Hydrogen-bonded networks correlate with higher melting points and reduced hygroscopicity .

Q. What factors control regioselectivity in heterocyclic reactions involving this compound?

  • Substituent Effects : Electron-withdrawing groups (e.g., dichlorothiophene) direct electrophilic attacks to the thiazole ring’s 5-position .
  • Steric Hindrance : Methyl groups at 3,4-thiazole positions limit reactivity at adjacent sites, favoring reactions at the imine nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.